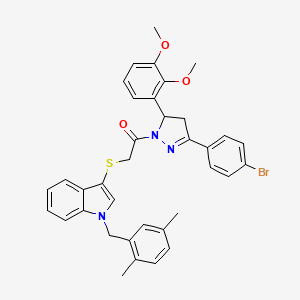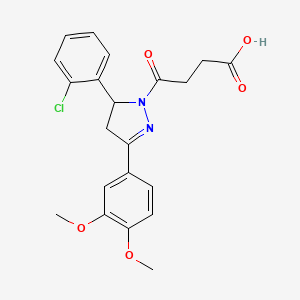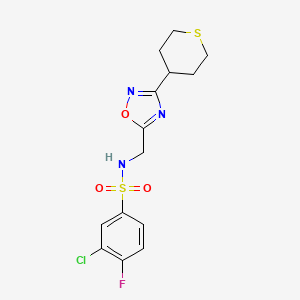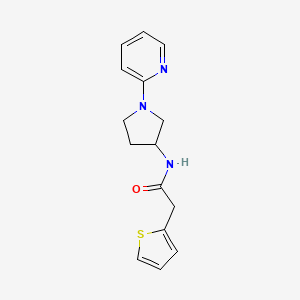
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Chemical synthesis often explores the properties and potential applications of novel compounds. For instance, studies on the synthesis and properties of related heterocyclic compounds, such as the work done by Vorob'eva et al. (1983) on 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine and its derivatives, reveal the methodologies that could be applied to synthesize and modify compounds like "2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide" for specific research purposes (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).
Potential Applications in Drug Design and Development
While explicitly excluding drug use, dosage, and side effects, the chemical structure of the compound suggests potential research applications in drug design and development, focusing on the synthesis of novel compounds for targeting specific biological pathways. Research into similar compounds, like those studied by Abdalha et al. (2011) in their synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, highlights the exploration of chemical reactions to produce compounds with potential therapeutic properties, without detailing their pharmacological aspects (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Research
Compounds with complex heterocyclic structures have been investigated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety and evaluated their antimicrobial activities. Such studies indicate that "2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide" could potentially be researched for antimicrobial properties, focusing on the synthesis and evaluation of its derivatives without delving into specifics about drug use or side effects (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact withπ-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .
Mode of Action
The compound’s 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules . This disruption could lead to changes in the molecular structure and function of the targets.
Biochemical Pathways
The compound may affect the cytochrome P-450 mixed function oxidase system . This system is involved in the metabolism of various substances in the liver. The compound could potentially lead to the formation of a highly reactive metabolite, which is ultimately metabolized to carbon dioxide or carbon monoxide .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver by the cytochrome p-450 mixed function oxidase system . This could impact the compound’s bioavailability and its overall effect in the body.
Result of Action
The result of the compound’s action could be the disruption of the formation of columns of π-stacked molecules . This could potentially lead to changes in the molecular structure and function of the targets, affecting their role in various biochemical pathways .
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is relevant to similar compounds, is known to be influenced by the reaction conditions, including the stability of the organoboron reagent . These factors could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-30-18-10-3-2-9-17(18)23-21(29)25-24-19(27)16-8-5-11-26(20(16)28)13-14-6-4-7-15(22)12-14/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLUOJWMXPPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(2-methoxyphenyl)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

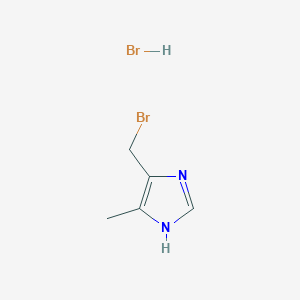
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)
![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)
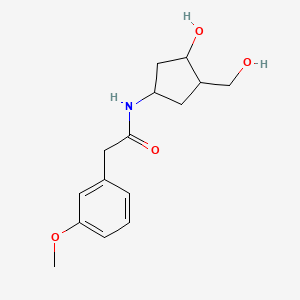
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,5-dimethylfuran-3-yl)methyl)urea](/img/structure/B2897991.png)

![2-(2-chlorophenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2897995.png)
